molecular formula C19H32O B15442671 8-Tert-butylpentadeca-6,9-diyn-8-OL CAS No. 65492-36-6

8-Tert-butylpentadeca-6,9-diyn-8-OL

Cat. No.: B15442671
CAS No.: 65492-36-6
M. Wt: 276.5 g/mol
InChI Key: KSFCLUGWRRVPGY-UHFFFAOYSA-N
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Description

8-Tert-butylpentadeca-6,9-diyn-8-ol is a synthetic long-chain alcohol featuring a central tert-butyl group and diyne unsaturation. This unique structure, which combines a bulky tert-butyl phenol unit with an aliphatic chain containing conjugated triple bonds, suggests potential as a stabilizer or antioxidant in material science research . The tert-butyl group adjacent to the alcohol function is known to provide significant steric hindrance, which can enhance the stability of phenolic compounds and improve their efficacy in preventing oxidative degradation in various substrates, such as polymers and lubricants . The extended carbon backbone and diyne system may influence the compound's physical properties, including its solubility and melting point, making it a candidate for investigations into novel surfactant behavior or lipid membrane interactions . Researchers can explore its mechanism of action, which likely involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby interrupting autoxidation chain reactions . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use.

Properties

CAS No.

65492-36-6

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

8-tert-butylpentadeca-6,9-diyn-8-ol

InChI

InChI=1S/C19H32O/c1-6-8-10-12-14-16-19(20,18(3,4)5)17-15-13-11-9-7-2/h20H,6-13H2,1-5H3

InChI Key

KSFCLUGWRRVPGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC(C#CCCCCC)(C(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs

The closest structurally related compound identified in the literature is 8-(diethoxymethyl)pentadeca-6,9-diyn-8-ol , synthesized via the Wohl and Lange method (). Below is a detailed comparison:

Property 8-Tert-butylpentadeca-6,9-diyn-8-OL (Theoretical) 8-(Diethoxymethyl)pentadeca-6,9-diyn-8-ol (Experimental)
Substituent at C8 Tert-butyl (bulky, electron-donating) Diethoxymethyl (less bulky, electron-withdrawing via ether oxygens)
Synthetic Yield Not reported 4% (isolated as a minor byproduct)
Molecular Weight ~292.4 g/mol (theoretical) 322.24 g/mol (C20H34O3)
1H NMR (CDCl3) Expected tert-butyl singlet at δ ~1.2–1.4 Diethoxymethyl signals: δ 3.72–3.92 (m, 4H), δ 1.27 (t, 6H)
13C NMR (CDCl3) Tert-butyl carbons: ~27–31 ppm Diethoxymethyl carbons: δ 105.6 (acetal), 65.8–66.3 (OCH2)
IR νmax (cm⁻¹) Aliphatic C-H (~2968), O-H (~3456) Similar O-H (3456) and aliphatic C-H (2968), plus ether C-O (1117)
Reactivity Steric hindrance may slow nucleophilic attacks Diethoxymethyl group susceptible to acid hydrolysis

Spectroscopic Differences

  • The tert-butyl group would simplify the 1H NMR spectrum (a singlet vs. diethoxymethyl’s multiplet), while its electron-donating nature might shift diyne carbon signals in 13C NMR compared to the electron-withdrawing diethoxymethyl analog.
  • The tert-butyl derivative would lack the IR C-O stretch (~1117 cm⁻¹) seen in the diethoxymethyl compound, aiding differentiation .

Research Implications

The comparison underscores the impact of substituent choice on synthesis and characterization:

  • Steric Effects : Tert-butyl groups may improve crystallinity but reduce solubility in polar solvents.
  • Electronic Effects : Diethoxymethyl’s ether oxygens could stabilize intermediates in acid-catalyzed reactions, whereas tert-butyl’s inductive effects might favor radical or base-mediated pathways.

Q & A

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :
  • Multivariate analysis : PCA or PLS regression to identify key molecular descriptors (e.g., logP, polar surface area).
  • Machine learning : Train models on datasets of analogous compounds to predict biological activity .

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